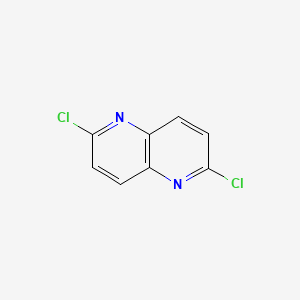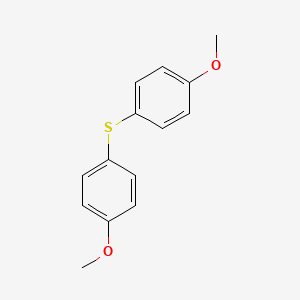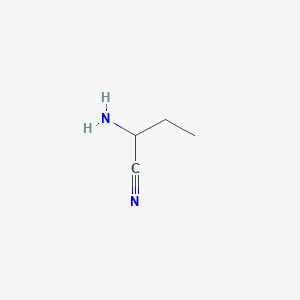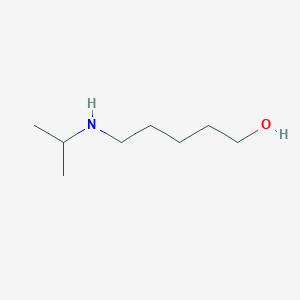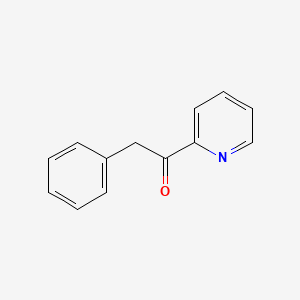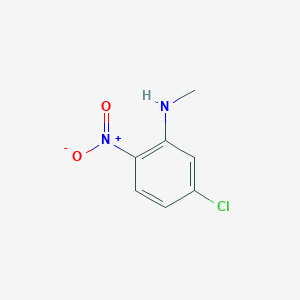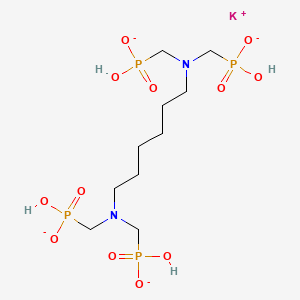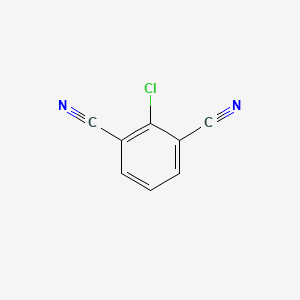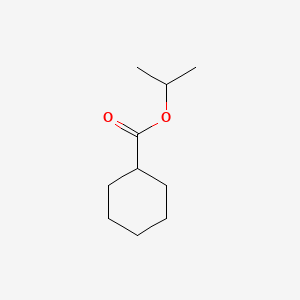
Isopropyl cyclohexanecarboxylate
Overview
Description
Isopropyl cyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O2 . It is also known by other names such as Propan-2-yl cyclohexanecarboxylate and Cyclohexanecarboxylic acid, 1-methylethyl ester .
Molecular Structure Analysis
The molecular structure of Isopropyl cyclohexanecarboxylate consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 170.25 .Physical And Chemical Properties Analysis
Isopropyl cyclohexanecarboxylate is a liquid at 20°C . It has a boiling point of 202.7±8.0 °C at 760 mmHg, a vapour pressure of 0.3±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.9±3.0 kJ/mol . Its flash point is 74.9±6.0 °C . The compound has a density of 1.0±0.1 g/cm3, a molar refractivity of 47.8±0.3 cm3, and a molar volume of 177.5±3.0 cm3 .Scientific Research Applications
C10H18O2 C_{10}H_{18}O_{2} C10H18O2
and a molecular weight of 170.2487 . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Synthesis of Organic Compounds
Isopropyl cyclohexanecarboxylate is utilized in the synthesis of a wide array of organic compounds. It serves as a precursor for creating esters, amides, anhydrides, and other derivatives. This versatility makes it a valuable building block in organic chemistry, particularly in the synthesis of complex molecules .
Pharmaceutical Drug Development
The compound is employed in the pharmaceutical industry as a starting material for the synthesis of various drugs. Its chemical structure allows for modifications that can lead to the development of new medicinal compounds with potential therapeutic applications .
Material Science Research
In material science, isopropyl cyclohexanecarboxylate can be used to modify the properties of materials. Scientists can incorporate it into polymers to alter their flexibility, durability, and other physical characteristics .
Analytical Chemistry
Due to its distinct chemical properties, this compound is often used as a standard or reference material in analytical procedures, such as mass spectrometry, to help identify and quantify other substances .
Chromatography
Isopropyl cyclohexanecarboxylate may be used in chromatography as a solvent or a component of the mobile phase. Its unique interactions with various analytes can aid in the separation and analysis of complex mixtures .
Chemical Synthesis Research
Researchers in chemical synthesis utilize this compound for its reactivity in creating new chemical entities. Its ester group, in particular, is reactive towards nucleophiles, which is a key reaction in many synthetic pathways .
Flavor and Fragrance Industry
The compound’s structure is similar to that of naturally occurring flavor and fragrance compounds. Therefore, it can be used in the synthesis of aroma chemicals that mimic natural scents or enhance flavors in food products .
Environmental Science
In environmental science, isopropyl cyclohexanecarboxylate can be studied for its biodegradability and environmental impact. Understanding its breakdown products and interaction with ecosystems is crucial for assessing its safety as a chemical intermediate .
Safety And Hazards
Isopropyl cyclohexanecarboxylate is a combustible liquid . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, wearing protective gloves, eye protection, and face protection, and using dry sand, dry chemical, or alcohol-resistant foam to extinguish in case of fire . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
propan-2-yl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZNGSMBAGPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215825 | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl cyclohexanecarboxylate | |
CAS RN |
6553-80-6 | |
| Record name | Cyclohexanecarboxylic acid, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


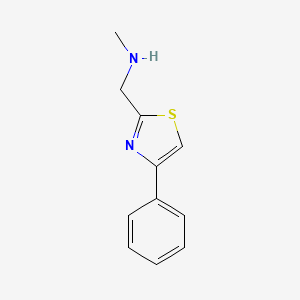
![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)

